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molecular formula C6H6BrNO B1273246 (5-Bromopyridin-3-yl)methanol CAS No. 37669-64-0

(5-Bromopyridin-3-yl)methanol

Cat. No. B1273246
M. Wt: 188.02 g/mol
InChI Key: WDVDHJLKXYCOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541455B2

Procedure details

To a solution of 12 g (59.4 mmol) of 5-bromopyridine-3-carboxylic acid in 300 mL of anhydrous THF, under argon, are added, at −10° C., 6.6 mL of NMM and then 5.7 mL (59.4 mmol) of ethyl chloroformate. After stirring for 20 minutes at −10° C., 6.8 g (179.8 mmol) of sodium borohydride are added portionwise. The medium is then cooled to −70° C. and 400 mL of MeOH are added over 1 hour 30 minutes. The temperature is then allowed to rise to room temperature and stirring is continued for 12 hours. The medium is then concentrated under reduced pressure and then purified by chromatography on a column of silica gel, eluting with a 98/2 DCM/MeOH mixture. 8.4 g of (5-bromopyridin-3-yl)methanol are obtained in the form of a yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
6.8 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](O)=[O:9])[CH:5]=[N:6][CH:7]=1.CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1.CO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
5.7 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
6.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The medium is then cooled to −70° C.
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The medium is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a 98/2 DCM/MeOH mixture

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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